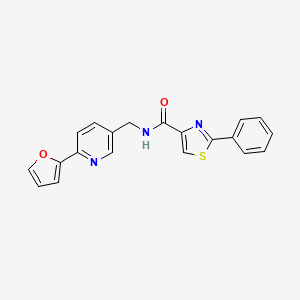![molecular formula C13H12N2OS B2777606 N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine CAS No. 2230802-70-5](/img/structure/B2777606.png)
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine is a compound with the molecular formula C13H12N2OS It is characterized by the presence of an indole ring, a thiophene ring, and a hydroxylamine group
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may have multiple targets, contributing to its potential therapeutic effects.
Mode of Action
It’s suggested that the activation mechanism involves stabilization of the reactive nitronate tautomeric species . This stabilization could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound has diverse molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine typically involves the reaction of indole derivatives with thiophene derivatives under specific conditions. One common method involves the nucleophilic addition of hydroxylamine to an indole-thiophene intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indole or thiophene rings .
科学的研究の応用
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives and thiophene derivatives, such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- Thiophene-2-carboxylic acid
Uniqueness
N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine is unique due to the presence of both indole and thiophene rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-15-13(12-6-3-7-17-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,13-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUBDKFKHPKENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
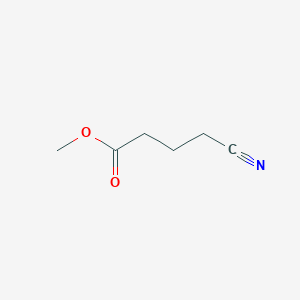
![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl][4-(trifluoromethyl)benzyl]amino}ethyl)ethanimidamide](/img/structure/B2777525.png)
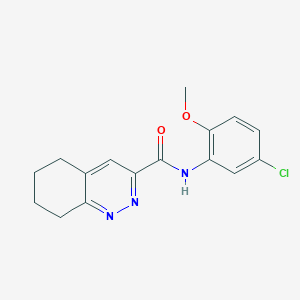
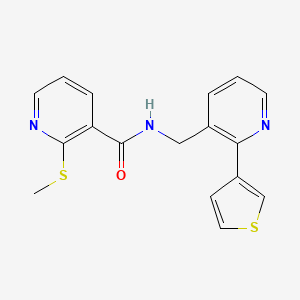
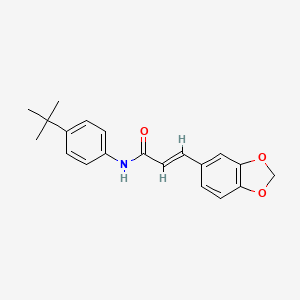
![7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2777533.png)
![7-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2777535.png)
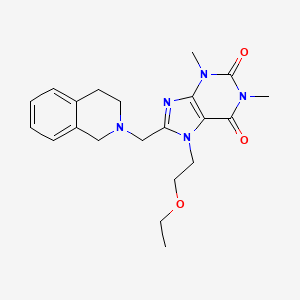
![N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2777538.png)
![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)
![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2777542.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)
